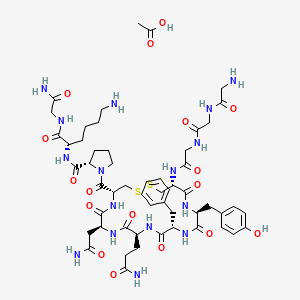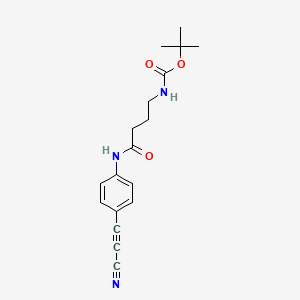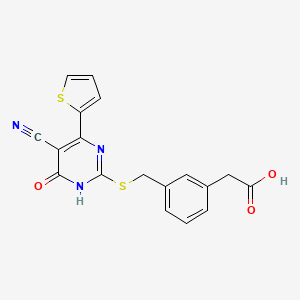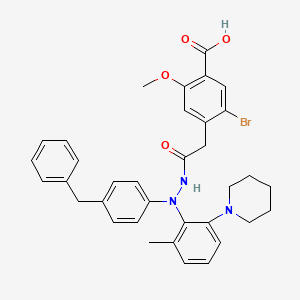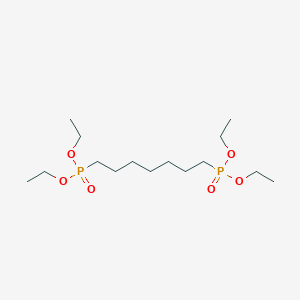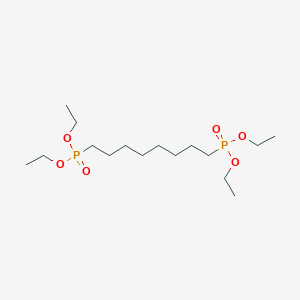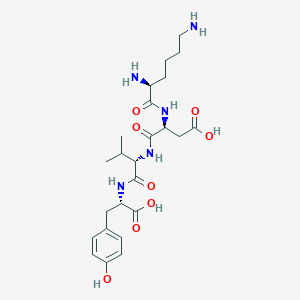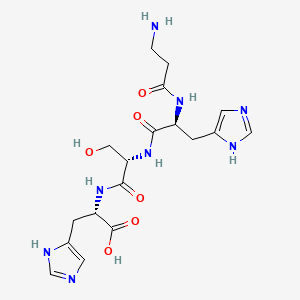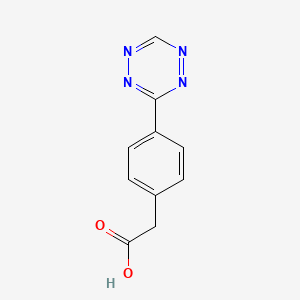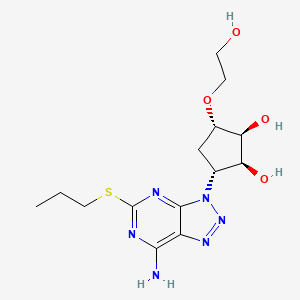
AR-C133913XX
Übersicht
Beschreibung
T437700, auch bekannt als Ticagrelor, ist eine pharmazeutische Verbindung mit der Summenformel C23H28F2N6O4S und einem Molekulargewicht von 522,57 g/mol . Es ist ein reversibler oraler Antagonist des P2Y12-Rezeptors, der eine entscheidende Rolle bei der Plättchenaggregation und Thrombusbildung spielt . Ticagrelor wird hauptsächlich zur Behandlung von akuten Koronarsyndromen und zur Vorbeugung von thromboembolischen Ereignissen bei Patienten mit einem Myokardinfarkt in der Anamnese eingesetzt .
Wissenschaftliche Forschungsanwendungen
Ticagrelor has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
AR-C133913XX is a metabolite of Ticagrelor, which is a P2Y12 platelet inhibitor . The P2Y12 receptor is the primary target of this compound . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots .
Mode of Action
This compound, like Ticagrelor, acts as an antagonist to the P2Y12 receptor . By binding to this receptor, it inhibits the signal transduction pathway that leads to platelet aggregation . This results in a decrease in blood clot formation .
Biochemical Pathways
The formation of this compound involves the biotransformation of Ticagrelor. This process includes the oxidative loss of the hydroxyethyl side chain from Ticagrelor, forming another metabolite AR-C124910XX, and a second oxidative pathway leads to N-dealkylation of Ticagrelor, forming this compound .
Pharmacokinetics
This compound is a major component identified in urine after the administration of Ticagrelor . The renal clearance of this compound is of minor importance as levels of unchanged Ticagrelor and AR-C124910XX were less than 0.05% in the urine . The ratio of radioactivity in plasma to whole blood was 1.69, suggesting that this compound and its metabolites are largely restricted to the plasma space .
Result of Action
The action of this compound leads to a decrease in platelet aggregation, thereby reducing the risk of thrombotic events in patients with acute coronary syndromes . This is achieved by inhibiting the P2Y12 receptor, which plays a key role in the signal transduction pathway leading to platelet aggregation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4 and CYP3A5) could potentially affect the metabolism of Ticagrelor and the formation of this compound
Biochemische Analyse
Biochemical Properties
AR-C133913XX is involved in various biochemical reactions, primarily through its interaction with the P2Y12 receptor. This receptor is a key player in platelet aggregation, and this compound, like Ticagrelor, inhibits this process by binding to the receptor and preventing adenosine diphosphate (ADP) from activating platelets . The compound also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for its metabolism . These interactions are crucial for the compound’s stability and activity within the body.
Cellular Effects
This compound influences several cellular processes, particularly those related to platelet function. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, which is essential in reducing the risk of thrombotic events . Additionally, this compound affects cell signaling pathways associated with platelet activation and aggregation, thereby modulating gene expression and cellular metabolism related to these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the P2Y12 receptor, which inhibits the receptor’s activation by ADP . This inhibition prevents the downstream signaling that leads to platelet aggregation. Furthermore, this compound undergoes metabolism primarily through O-deethylation and N-dealkylation pathways, mediated by cytochrome P450 enzymes . These metabolic processes are essential for the compound’s activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life that allows for sustained inhibition of platelet aggregation Studies have shown that this compound maintains its activity over several hours, making it effective for prolonged therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits platelet aggregation without significant adverse effects . At higher doses, there may be toxic effects, including bleeding tendencies and other adverse reactions . These findings highlight the importance of dose optimization in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The major pathways include O-deethylation and N-dealkylation, which convert Ticagrelor to its active and inactive metabolites . These metabolic processes are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . The compound is primarily distributed in the plasma, with minimal renal clearance . Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its inhibitory effects on the P2Y12 receptor . This subcellular localization is essential for its therapeutic action and overall efficacy.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ticagrelor erfolgt in mehreren Schritten, ausgehend von leicht zugänglichen Ausgangsstoffen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Ticagrelor folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz, Kosteneffektivität und Einhaltung von behördlichen Standards optimiert. Dies beinhaltet die Verwendung von Großreaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Ticagrelor unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Ticagrelor verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen, während die Integrität des Moleküls erhalten bleibt .
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus den Reaktionen von Ticagrelor gebildet werden, gehören seine Metaboliten und Analoga, die unterschiedliche pharmakokinetische und pharmakodynamische Profile haben können .
Wissenschaftliche Forschungsanwendungen
Ticagrelor hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Ticagrelor entfaltet seine Wirkung durch reversible Bindung an den P2Y12-Rezeptor auf Thrombozyten, wodurch die durch Adenosindiphosphat (ADP) vermittelte Thrombozytenaktivierung und -aggregation gehemmt wird . Dies verhindert die Bildung von Thromben und reduziert das Risiko thromboembolischer Ereignisse bei Patienten mit Herz-Kreislauf-Erkrankungen . Die molekularen Ziele und Signalwege, die an der Wirkung von Ticagrelor beteiligt sind, umfassen den P2Y12-Rezeptor, die ADP-Signaltransduktion und nachgeschaltete Effektoren, die an der Plättchenaggregation beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
Ticagrelor undergoes various chemical reactions, including:
Oxidation: Ticagrelor can be oxidized to form its metabolites, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on Ticagrelor, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions of Ticagrelor include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the molecule .
Major Products Formed
The major products formed from the reactions of Ticagrelor include its metabolites and analogs, which may have different pharmacokinetic and pharmacodynamic profiles .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die Ticagrelor ähneln, gehören andere P2Y12-Rezeptorantagonisten wie Clopidogrel und Prasugrel . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihren pharmakokinetischen und pharmakodynamischen Profilen .
Einzigartigkeit von Ticagrelor
Ticagrelor ist unter den P2Y12-Rezeptorantagonisten einzigartig durch seine reversible Bindung, den schnelleren Wirkungseintritt und die konsistentere Hemmung der Plättchenaggregation . Im Gegensatz zu Clopidogrel und Prasugrel, die Prodrugs sind, die eine metabolische Aktivierung erfordern, ist Ticagrelor in seiner verabreichten Form aktiv und bietet so eine vorhersehbarere und zuverlässigere Thrombozytenaggregationshemmung .
Eigenschaften
IUPAC Name |
(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBSYIHUFBLKV-YKDSUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251765-07-7 | |
| Record name | Ticagrelor metabolite M5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-C133913XX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is AR-C133913XX formed in the body?
A: this compound (also referred to as M5 in some studies) is primarily formed through the N-dealkylation of ticagrelor. This metabolic pathway is secondary to the O-deethylation pathway that forms the active metabolite AR-C124910XX. []
Q2: What analytical techniques are used to identify and quantify this compound?
A: Researchers utilize a combination of high-performance liquid chromatography (HPLC) and liquid scintillation counting (LSC) to identify and quantify this compound in various biological samples like plasma, urine, and feces. [, ] Liquid chromatography-mass spectrometry (LC-MS) is also employed to characterize and confirm the structure of this compound alongside other ticagrelor metabolites. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



